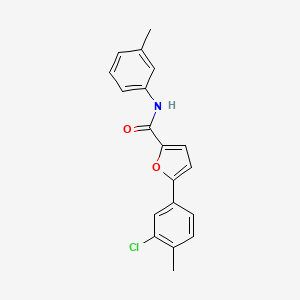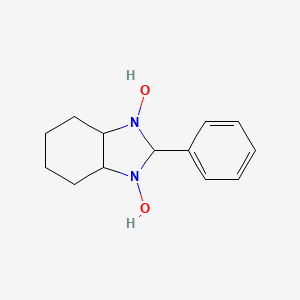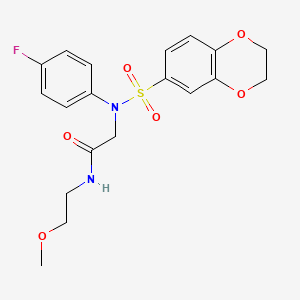
N-(4-methyl-2-pyridinyl)-2-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-2-pyridinyl)-2-nitrobenzenesulfonamide, also known as NSC 101327, is a chemical compound that has shown promising results in scientific research for its potential as an anticancer agent.
Mécanisme D'action
The mechanism of action of N-(4-methyl-2-pyridinyl)-2-nitrobenzenesulfonamide 101327 is not fully understood, but it is believed to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting topoisomerase II, this compound 101327 can prevent cancer cells from dividing and growing.
Biochemical and Physiological Effects:
This compound 101327 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also disrupts the cell cycle, leading to cell cycle arrest and inhibition of cell growth. Additionally, this compound 101327 has been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-methyl-2-pyridinyl)-2-nitrobenzenesulfonamide 101327 is its broad-spectrum activity against various types of cancer cells. However, its mechanism of action is not fully understood, which can make it difficult to optimize its use in lab experiments. Additionally, this compound 101327 has poor solubility in water, which can limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on N-(4-methyl-2-pyridinyl)-2-nitrobenzenesulfonamide 101327. One area of interest is the development of more effective delivery methods to improve its solubility and bioavailability. Another area of interest is the optimization of its use in combination with other anticancer agents to enhance its effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of this compound 101327 and its potential for use in clinical settings.
In conclusion, this compound 101327 is a promising compound for the treatment of cancer. Its broad-spectrum activity, ability to induce apoptosis and inhibit angiogenesis, and potential for use in combination with other anticancer agents make it a valuable area of research for the future.
Méthodes De Synthèse
N-(4-methyl-2-pyridinyl)-2-nitrobenzenesulfonamide 101327 can be synthesized through a multi-step process starting with the reaction of 4-methyl-2-pyridinylamine with 2-nitrobenzenesulfonyl chloride. The resulting intermediate is then reacted with sodium hydroxide to form this compound 101327.
Applications De Recherche Scientifique
N-(4-methyl-2-pyridinyl)-2-nitrobenzenesulfonamide 101327 has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that this compound 101327 inhibits the growth of various cancer cell lines, including lung cancer, breast cancer, and leukemia. In vivo studies have also shown promising results, with this compound 101327 inhibiting tumor growth in mice.
Propriétés
IUPAC Name |
N-(4-methylpyridin-2-yl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c1-9-6-7-13-12(8-9)14-20(18,19)11-5-3-2-4-10(11)15(16)17/h2-8H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHXLHMQCRCYPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}glycine](/img/structure/B5007489.png)
![N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-phenylurea](/img/structure/B5007498.png)

![2-{[(3-methylbenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5007513.png)
![2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5007518.png)
![1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]azocane](/img/structure/B5007523.png)

![2-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5007536.png)
![N-{1-[1-(3-isoxazolylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5007551.png)
![octahydrospiro[benzo[c]chromene-6,1'-cyclohexane]-4a,10a(2H,6aH)-diol](/img/structure/B5007559.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5007571.png)

![3-[2-(4-chlorophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium bromide](/img/structure/B5007576.png)
![2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoic acid](/img/structure/B5007580.png)